Cas no 1019514-24-9 (2,4-difluoro-n-(2-fluorobenzyl)aniline)

2,4-Difluoro-N-(2-fluorobenzyl)aniline is a fluorinated aromatic amine derivative characterized by its unique substitution pattern, featuring fluorine atoms at the 2- and 4-positions of the aniline ring and an additional 2-fluorobenzyl group. This structure imparts enhanced electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituents improve metabolic stability and lipophilicity, which can influence binding affinity in target molecules. Its well-defined reactivity allows for selective functionalization, facilitating the development of complex heterocyclic systems. The compound’s purity and consistent performance make it suitable for high-precision applications in medicinal chemistry and material science.
2,4-difluoro-n-(2-fluorobenzyl)aniline structure
1019514-24-9 structure
Product Name:2,4-difluoro-n-(2-fluorobenzyl)aniline
CAS No:1019514-24-9
MF:C13H10F3N
MW:237.220413684845
CID:1131134
PubChem ID:28477291
Update Time:2025-05-21

2,4-difluoro-n-(2-fluorobenzyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,4-Difluoro-N-(2-fluorobenzyl)aniline
    • 2,4-difluoro-N-[(2-fluorophenyl)methyl]aniline
    • 1019514-24-9
    • AKOS000238749
    • 2,4-Difluoro-N-(2-fluorobenzyl)aniline, 97%
    • 2,4-difluoro-n-(2-fluorobenzyl)aniline
    • Inchi: 1S/C13H10F3N/c14-10-5-6-13(12(16)7-10)17-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2
    • InChI Key: GXWAKFGNZHKHQJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CNC1C=CC(=CC=1F)F

Computed Properties

  • Exact Mass: 237.07700
  • Monoisotopic Mass: 237.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.78900

2,4-difluoro-n-(2-fluorobenzyl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
H56772-250mg
2,4-Difluoro-N-(2-fluorobenzyl)aniline, 97%
1019514-24-9 97%
250mg
¥1883.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H56772-1g
2,4-Difluoro-N-(2-fluorobenzyl)aniline, 97%
1019514-24-9 97%
1g
¥6029.00 2023-09-15

Additional information on 2,4-difluoro-n-(2-fluorobenzyl)aniline

2,4-Difluoro-N-(2-fluorobenzyl)aniline: A Comprehensive Overview

2,4-Difluoro-N-(2-fluorobenzyl)aniline (CAS No. 1019514-24-9) is a highly specialized aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, and an aniline group attached to a benzyl fragment that also bears a fluorine substituent at the 2 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical synthesis and material engineering.

The synthesis of 2,4-difluoro-N-(2-fluorobenzyl)aniline involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields, further enhancing its accessibility for industrial applications.

One of the most promising applications of 2,4-difluoro-N-(2-fluorobenzyl)aniline lies in the field of drug discovery. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with potential anti-cancer, anti-inflammatory, or neuroprotective activities. For instance, studies have shown that derivatives of this compound can modulate key signaling pathways involved in cellular proliferation and apoptosis, offering new avenues for therapeutic intervention.

In addition to its pharmaceutical applications, 2,4-difluoro-N-(2-fluorobenzyl)aniline has gained attention in materials science due to its ability to form stable coordination complexes with transition metals. These complexes exhibit remarkable catalytic activity in organic transformations, such as cross-coupling reactions and enantioselective syntheses. Recent research has focused on optimizing the ligand structure to enhance catalytic performance, paving the way for its use in large-scale industrial processes.

The environmental impact of 2,4-difluoro-N-(2-fluorobenzyl)aniline has also been a subject of interest. Studies have demonstrated that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its degradation. However, further investigations are required to fully understand its persistence in different environmental compartments and to develop strategies for mitigating potential risks associated with its release into the environment.

From a toxicological perspective, 2,4-difluoro-N-(2-fluorobenzyl)aniline has been shown to exhibit low acute toxicity in experimental animals. However, chronic exposure studies are still needed to assess its long-term effects on human health and ecosystems. Regulatory agencies are increasingly emphasizing the need for comprehensive risk assessments to ensure the safe handling and disposal of this compound throughout its lifecycle.

Looking ahead, the development of novel derivatives of 2,4-difluoro-N-(2-fluorobenzyl)aniline is expected to further expand its utility across diverse industries. Researchers are actively exploring ways to modify its structure to enhance its solubility, stability, or bioavailability, depending on the intended application. The integration of computational chemistry tools with experimental techniques is anticipated to accelerate this process, enabling the discovery of next-generation compounds with tailored properties.

In conclusion, 2,4-difluoro-N-(2-fluorobenzyl)aniline (CAS No. 1019514-24-9) stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in shaping the future of chemistry and materials science.

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